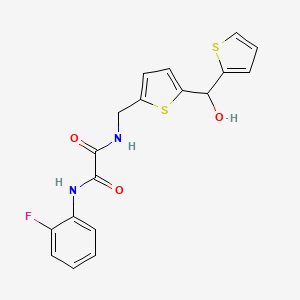

N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S2/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9,16,22H,10H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYUXDVGEYTXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process generally includes the following steps:

Formation of the fluorophenyl boronic acid: This is achieved by reacting 2-fluorophenyl bromide with a boronic acid reagent.

Coupling with thiophene derivatives: The fluorophenyl boronic acid is then coupled with a thiophene derivative using a palladium catalyst.

Oxalamide formation: The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques would ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting the oxalamide to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the oxalamide can produce amines.

Scientific Research Applications

N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-inflammatory and antimicrobial properties.

Material Science: The thiophene moieties contribute to the compound’s electronic properties, making it useful in the development of organic semiconductors and light-emitting diodes.

Biological Research: Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group and thiophene rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

- Structure : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.

- Key Features : Incorporates a thiazole ring, 4-chlorophenyl group, and acetylpiperidine moiety.

- Data : 36% yield, 90% HPLC purity, LC-MS (M+H+: 479.12), antiviral activity against HIV .

- Fluorine in the 2-fluorophenyl group may enhance electronic effects compared to chlorine in the 4-chlorophenyl group .

- Structure: 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide.

- Key Features : Thioxoacetamide backbone with a 4-chlorobenzylidene group.

- Data : 90% yield, melting point 186–187°C.

- Comparison : The thioxoacetamide scaffold differs from the oxalamide structure of the target compound, likely affecting hydrogen-bonding capacity and enzymatic inhibition mechanisms .

Fluorinated Analogues

N1-(3,4-difluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide ():

- Structure : Difluorophenyl variant of the target compound.

- However, synthetic challenges (e.g., lower yield due to increased fluorine substitution) could arise .

Functional Group Variations

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide ():

- Structure : Methoxybenzyl and pyridinyl substituents.

- Comparison : The absence of thiophene and fluorine groups shifts the application toward food additives rather than antiviral uses. Polar methoxy groups may improve aqueous solubility compared to hydrophobic thiophene .

Thiophene Fentanyl Hydrochloride ():

- Structure : Opioid derivative with a thiophene substituent.

- Comparison : While sharing a thiophene group, the fentanyl backbone differs entirely from oxalamides. This highlights the versatility of thiophene in diverse pharmacological contexts but underscores the importance of core structure in defining biological activity .

Data Table: Key Parameters of Comparable Compounds

Research Findings and Implications

- Substituent Effects : Fluorine and thiophene groups in the target compound may improve metabolic stability and binding to hydrophobic enzyme pockets compared to chlorine or methoxy substituents .

- Biological Potential: Analogues in demonstrate antiviral activity, implying that the target compound could be screened for similar mechanisms, though its bis-thiophene motif may require unique target validation .

Notes and Limitations

- Data Gaps : Specific data on the target compound’s synthesis, spectral characterization (e.g., NMR, LC-MS), and bioactivity are absent in the evidence, necessitating extrapolation from structural analogues.

- Analytical Variability : Purity and yield metrics differ across studies (e.g., HPLC in vs. melting points in ), complicating direct comparisons .

- Toxicological Uncertainty: Compounds like thiophene fentanyl () lack toxicity profiles, highlighting a broader challenge in assessing safety for novel derivatives .

Biological Activity

N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide is a compound with significant potential in medicinal chemistry due to its structural features, which suggest various biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H15FN2O3S2 and a molecular weight of 390.5 g/mol. Its structure includes a fluorophenyl group and thiophene derivatives, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H15FN2O3S2 |

| Molecular Weight | 390.5 g/mol |

| CAS Number | 1421530-85-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the thiophene moiety enhances the compound's ability to interact with biological systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related oxalamide derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF7 and HepG2. These findings suggest that this compound may also possess similar anticancer effects, potentially through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiophene derivatives have been documented for their antibacterial and antifungal activities. Preliminary studies indicate that this compound may inhibit the growth of various pathogenic bacteria and fungi, warranting further investigation into its efficacy as an antimicrobial agent.

Enzyme Inhibition

Enzyme inhibition studies show that oxalamide compounds can effectively inhibit enzymes related to cancer progression and other diseases. The specific mechanism by which this compound acts on these enzymes remains to be fully elucidated but is likely linked to its ability to mimic substrate structures or bind to active sites.

Case Studies and Research Findings

Several studies have been conducted on compounds structurally related to this compound:

- Anticancer Efficacy : A study published in Cancer Research demonstrated that oxalamide derivatives significantly reduced tumor size in xenograft models, indicating strong potential for therapeutic use against various cancers .

- Antimicrobial Screening : Research published in Journal of Medicinal Chemistry highlighted the antimicrobial activity of thiophene-based compounds, showing inhibition against Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : A detailed mechanistic study indicated that similar compounds interact with the ATP-binding site of kinases involved in cancer signaling pathways, suggesting a potential pathway for therapeutic action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.